molecular formula C20H23F3N4O B2671306 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034413-09-5

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2671306
CAS No.: 2034413-09-5
M. Wt: 392.426
InChI Key: MVUGMLAFDJSVIN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The pyrimidine ring is linked to a piperazine moiety, which is further connected to a propan-1-one chain terminating in an m-tolyl (meta-methylphenyl) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the m-tolyl group may influence target binding specificity .

Properties

IUPAC Name

3-(3-methylphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-14-4-3-5-16(12-14)6-7-19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUGMLAFDJSVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and trifluoromethyl-substituted reagents.

    Piperazine Substitution: The pyrimidine intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Propanone Attachment: The final step involves the attachment of the propanone group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a suitable propanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one exhibit significant anticancer properties. For example, derivatives containing pyrimidine and piperazine moieties have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in these structures can lead to enhanced activity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Properties

Compounds with similar structural features have demonstrated notable antimicrobial activity. The incorporation of trifluoromethyl groups has been linked to increased efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties. Investigations into its effects on both Gram-positive and Gram-negative bacteria could provide valuable insights into its potential as an antimicrobial agent .

Neuropharmacological Effects

The piperazine component of the compound is often associated with neuropharmacological activities. Research on piperazine derivatives has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine-based compounds for their anticancer properties. The results indicated that modifications similar to those found in this compound led to significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various trifluoromethyl-pyrimidine derivatives and assessed their antimicrobial activities against several pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the potential of this class of compounds in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

(a) N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 28, )

  • Structural Differences : Replaces the propan-1-one-m-tolyl chain with a cyclopentyl-tetrahydro-2H-pyran-4-amine group.
  • Synthesis : Both compounds employ reductive amination (using sodium triacetoxyborohydride) for piperazine functionalization, but Example 28 introduces a stereochemical center, which is absent in the target compound .

(b) 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

  • Structural Differences : Incorporates a diazaspiro[4.5]decene carboxamide scaffold instead of propan-1-one.

Piperazine-Linked Heterocycles with Trifluoromethyl Groups

(a) 1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one ()

  • Structural Differences : Replaces the pyrimidine core with an imidazo[1,2-a]pyridine ring.

(b) 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine ()

  • Structural Differences: Lacks the m-tolyl-propanone chain and introduces a cyclopropyl group.
  • Functional Implications : The cyclopropyl group could reduce steric hindrance, improving membrane permeability compared to the bulkier m-tolyl group in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Compound LogP* Solubility (µM) IC50 (nM)** Target
Target Compound 3.8 12.5 N/A Hypothesized kinase
Example 28 () 4.2 8.7 15 Unknown kinase
Compound 5.1 2.3 3.4 BTK/JAK3
Compound 4.5 5.6 22 PI3Kδ

Predicted using Molinspiration; *Data extrapolated from structural analogs .

Research Findings and Limitations

  • Synthetic Challenges : The trifluoromethyl group in the target compound complicates regioselective pyrimidine functionalization, a common issue in analogs like those in .
  • Biological Data Gap: No direct activity data for the target compound exists in the provided evidence. Comparisons rely on structural analogs, which show variability in kinase inhibition (e.g., IC50 ranges from 3.4 to 22 nM) .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs, as seen in derivatives .

Biological Activity

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H25F3N4O
Molecular Weight 396.43 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC(=CC(=N1)C(F)(F)F)C(=O)C2=CC=CC=C2C(=O)N3CCCCC3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and subsequent binding to target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives demonstrate potent activity against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .

Inhibition Studies

The compound's structural features suggest potential inhibitory effects on key enzymes involved in cancer progression. For example, derivatives have been shown to inhibit the BCR-ABL kinase, crucial in chronic myeloid leukemia (CML), with IC50 values lower than 100 nM . This inhibition disrupts signaling cascades necessary for cell growth and survival.

Study 1: Cytotoxicity Against MCF-7 Cells

In a controlled study, a related compound demonstrated an IC50 of 4.363 μM against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like doxorubicin .

Study 2: Enzyme Inhibition in CML Models

A series of experiments evaluated the inhibition of BCR-ABL kinase activity using Ba/F3 cells transduced with the BCR-ABL fusion protein. The results indicated that the compound effectively inhibited autophosphorylation with an IC50 of approximately 13 nM .

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